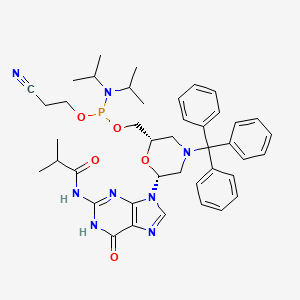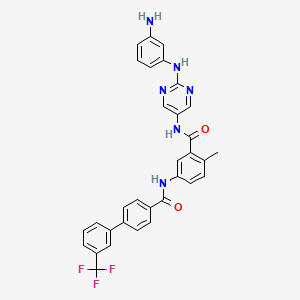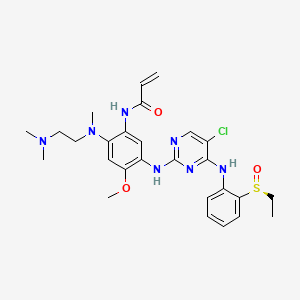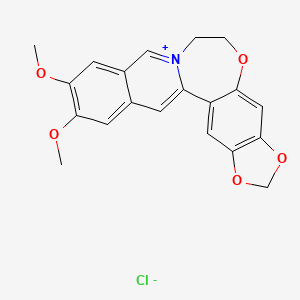![molecular formula C24H27N7OS B12381246 (S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile CAS No. 2937344-16-4](/img/structure/B12381246.png)
(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BI-2493: is a highly selective pan-KRAS inhibitor and a structural analog of BI-2865. It exhibits antitumor activity and inhibits tumor cell growth, making it a valuable compound in the study of cancerous diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis typically involves the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control .
Industrial Production Methods: The industrial production of BI-2493 involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: BI-2493 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Chemistry: BI-2493 is used as a tool compound to study the biochemical pathways involving KRAS proteins. It helps in understanding the molecular mechanisms of KRAS-related signaling pathways .
Biology: In biological research, BI-2493 is used to investigate the role of KRAS mutations in various cancers. It aids in the development of targeted therapies for cancer treatment .
Medicine: BI-2493 has potential therapeutic applications in the treatment of cancers with KRAS mutations. It is being explored in preclinical and clinical studies for its efficacy and safety .
Industry: In the pharmaceutical industry, BI-2493 is used in drug discovery and development processes. It serves as a lead compound for developing new anticancer drugs .
Mecanismo De Acción
BI-2493 exerts its effects by selectively inhibiting KRAS proteins. It binds non-covalently to multiple KRAS mutant alleles, including the wild-type allele, in the guanosine diphosphate-bound inactive state. This inhibition prevents the activation of downstream signaling pathways such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, which are involved in cell proliferation and survival .
Comparación Con Compuestos Similares
BI-2865: A structural analog of BI-2493 with similar inhibitory effects on KRAS proteins
KRAS G12C Inhibitors: Such as sotorasib and adagrasib, which target specific KRAS mutations
Uniqueness: BI-2493 is unique in its ability to inhibit a broad range of KRAS mutant alleles, making it a versatile tool in cancer research. Unlike some other inhibitors that target specific mutations, BI-2493 offers a more comprehensive approach to targeting KRAS-driven cancers .
Propiedades
Número CAS |
2937344-16-4 |
|---|---|
Fórmula molecular |
C24H27N7OS |
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
(7S)-2'-amino-3-[2-[(2S)-2-methylpiperazin-1-yl]pyrimidin-4-yl]spiro[5,6-dihydro-4H-1,2-benzoxazole-7,4'-6,7-dihydro-5H-1-benzothiophene]-3'-carbonitrile |
InChI |
InChI=1S/C24H27N7OS/c1-14-13-27-10-11-31(14)23-28-9-6-17(29-23)20-15-4-2-7-24(21(15)32-30-20)8-3-5-18-19(24)16(12-25)22(26)33-18/h6,9,14,27H,2-5,7-8,10-11,13,26H2,1H3/t14-,24-/m0/s1 |
Clave InChI |
PVOYBVVIBNPTPJ-BSEYFRJRSA-N |
SMILES isomérico |
C[C@H]1CNCCN1C2=NC=CC(=N2)C3=NOC4=C3CCC[C@@]45CCCC6=C5C(=C(S6)N)C#N |
SMILES canónico |
CC1CNCCN1C2=NC=CC(=N2)C3=NOC4=C3CCCC45CCCC6=C5C(=C(S6)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


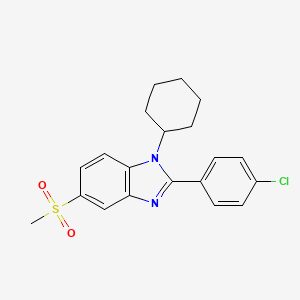
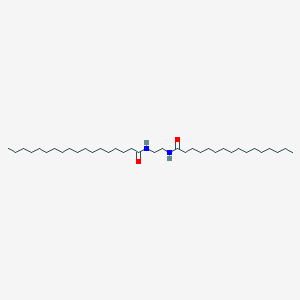
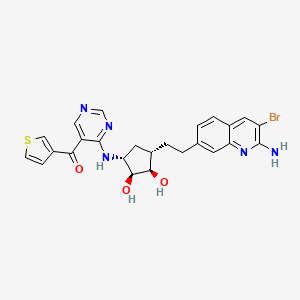
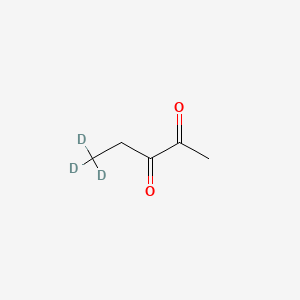
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)
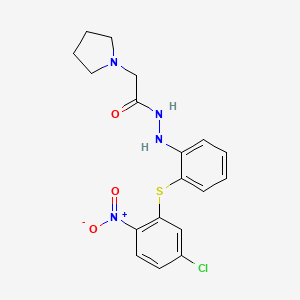
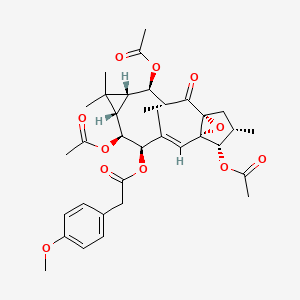
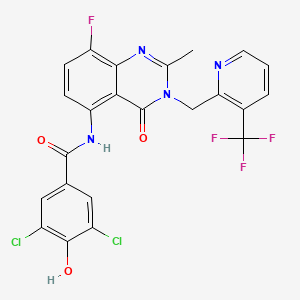
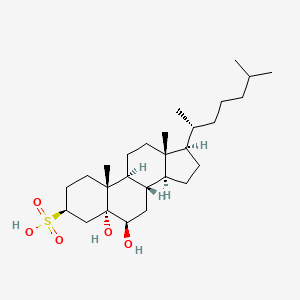
![(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine](/img/structure/B12381216.png)
